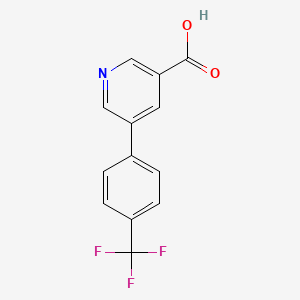

5-(4-Trifluoromethylphenyl)nicotinic acid

Beschreibung

BenchChem offers high-quality 5-(4-Trifluoromethylphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Trifluoromethylphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXNLWPGOSMAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364083 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885959-44-4 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Trifluoromethylphenyl)nicotinic Acid and Its Analogs for Advanced Research

This guide provides a comprehensive technical overview of 5-(4-Trifluoromethylphenyl)nicotinic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, analytical characterization, and the broader context of its analogs, offering field-proven insights to inform experimental design and application.

Core Molecular Attributes: Establishing the Foundation

The precise identification and characterization of a molecule are paramount in any research endeavor. This begins with a clear understanding of its fundamental quantitative data.

For the purpose of this guide, we will present the data for the known analog and provide the theoretical values for the user-specified compound.

| Property | 5-(4-Trifluoromethoxyphenyl)nicotinic acid | 5-(4-Trifluoromethylphenyl)nicotinic acid (Theoretical) |

| Molecular Formula | C13H8F3NO3[1] | C13H8F3NO2 |

| Molecular Weight | 283.20 g/mol [1] | 267.20 g/mol |

| CAS Number | 898796-62-8[1] | Not available |

It is imperative to confirm the molecular identity of your compound through analytical techniques such as mass spectrometry and NMR spectroscopy.

Structural Elucidation

The molecular architecture of these compounds dictates their biological activity and interactions. Below is a graphical representation of the molecular structure of 5-(4-Trifluoromethylphenyl)nicotinic acid.

Caption: Molecular structure of 5-(4-Trifluoromethylphenyl)nicotinic acid.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of molecular weight is a critical step in compound verification. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Principle of the Technique

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and separating the resulting ions in a magnetic or electric field, a precise molecular weight can be obtained.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve a small quantity (typically 1 mg) of the synthesized and purified 5-(4-Trifluoromethylphenyl)nicotinic acid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the instrument's sensitivity.

-

-

Instrumentation and Ionization:

-

Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF). ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

-

Operate the ESI source in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form [M-H]⁻ ions.

-

-

Mass Spectrometer Parameters:

-

Capillary Voltage: 3-4 kV

-

Sheath Gas Flow Rate: 20-40 arbitrary units

-

Auxiliary Gas Flow Rate: 5-15 arbitrary units

-

Capillary Temperature: 250-350 °C

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the expected molecular ion.

-

Resolution: Set to >60,000 to enable accurate mass measurement and elemental composition determination.

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum. The most abundant ion should correspond to the deprotonated molecule [M-H]⁻.

-

For 5-(4-Trifluoromethylphenyl)nicotinic acid, the expected m/z for the [M-H]⁻ ion would be approximately 266.04.

-

Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement. This provides a high degree of confidence in the compound's identity.

-

Context and Significance: The Role of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for treating dyslipidemia.[2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4]

The introduction of a trifluoromethylphenyl group at the 5-position of the nicotinic acid scaffold is a strategic medicinal chemistry approach. The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5] These properties make 5-(4-Trifluoromethylphenyl)nicotinic acid and its analogs promising candidates for the development of novel therapeutics.

Derivatives of nicotinic acid have shown potential in treating a range of conditions, including:

The specific biological activity of 5-(4-Trifluoromethylphenyl)nicotinic acid would require dedicated in-vitro and in-vivo studies.

Synthesis Strategies: A Conceptual Overview

The synthesis of 5-aryl nicotinic acids typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. A general synthetic workflow is outlined below.

Sources

- 1. 5-(4-Trifluoromethoxyphenyl)-nicotinic acid - Lead Sciences [lead-sciences.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid [smolecule.com]

5-(4-Trifluoromethylphenyl)nicotinic Acid: Chemical Properties & Technical Guide

CAS Number: 885959-44-4 Formula: C₁₃H₈F₃NO₂ Molecular Weight: 267.20 g/mol [1]

Part 1: Executive Summary & Structural Logic

5-(4-Trifluoromethylphenyl)nicotinic acid represents a "privileged scaffold" in modern medicinal chemistry. It combines the ionizable, polar head group of nicotinic acid (pyridine-3-carboxylic acid) with a lipophilic, metabolically stable tail (4-trifluoromethylphenyl).

This biaryl system is not merely a passive linker; it is a designed pharmacophore. The 5-aryl substitution on the nicotinic acid core serves two critical functions in drug design:

-

Electronic Modulation: The electron-poor 4-trifluoromethylphenyl ring exerts a through-bond electron-withdrawing effect, reducing the basicity of the pyridine nitrogen and slightly increasing the acidity of the carboxylic acid compared to unsubstituted nicotinic acid.

-

Conformational Control: The steric clash between the protons at the pyridine C4/C6 positions and the phenyl ring protons forces the biaryl system into a twisted conformation (dihedral angle ~30–40°), creating a distinct 3D topology that fits specific hydrophobic pockets in targets like P2X receptors and various kinases.

Part 2: Physicochemical Profile[2]

The introduction of the trifluoromethyl (-CF₃) group drastically alters the physicochemical landscape of the parent nicotinic acid.

Quantitative Properties Table

| Property | Value / Description | Technical Insight |

| Appearance | Off-white to pale yellow solid | Typical of biaryl carboxylic acids; color often due to trace Pd impurities from synthesis. |

| Melting Point | 215–220 °C (Predicted) | High lattice energy driven by intermolecular H-bonding (dimerization of COOH). |

| pKa (Acid) | ~3.8 (Predicted) | Slightly more acidic than nicotinic acid (pKa 4.85) due to the electron-withdrawing aryl group. |

| pKa (Base) | ~2.5 (Pyridine N) | The pyridine nitrogen is less basic, reducing protonation at physiological pH. |

| LogP | 3.2 – 3.5 | Critical: Significant jump from nicotinic acid (LogP 0.2). The CF₃ group adds ~1.2 log units, pushing the compound into the "drug-like" lipophilicity range. |

| Solubility | Low in Water (pH < 7) | Soluble in DMSO, MeOH, and aqueous base (pH > 8) as the carboxylate salt. |

Solubility & Handling

-

Dissolution Strategy: Do not attempt to dissolve directly in neutral water. Predissolve in DMSO for biological assays, or convert to the sodium salt using 1 equivalent of NaOH for aqueous stock solutions.

-

Stability: The trifluoromethyl group prevents metabolic oxidation at the phenyl para-position, a common clearance liability for unsubstituted phenyl rings.

Part 3: Synthetic Methodology (Expert Protocol)

Reaction Logic

-

Substrate: 5-Bromonicotinic acid is the electrophile.

-

Partner: 4-(Trifluoromethyl)phenylboronic acid is the nucleophile.

-

Catalyst: Pd(dppf)Cl₂[2]·DCM is preferred over Pd(PPh₃)₄ to prevent phosphine oxide contamination and ensure turnover in aqueous media.

-

Base: Sodium Carbonate (Na₂CO₃) provides sufficient basicity to activate the boronic acid without deprotonating the pyridine C-H (which would lead to side reactions).

Step-by-Step Protocol

-

Charge: In a reaction vial, combine:

-

5-Bromonicotinic acid (1.0 eq)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂[2]·DCM (0.05 eq)

-

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential for the base solubility and transmetallation step.

-

Activation: Add Na₂CO₃ (3.0 eq).

-

Reflux: Heat to 90–100 °C under Nitrogen/Argon for 12–16 hours.

-

Workup (Self-Validating Step):

-

Step A: Cool and filter through Celite to remove Palladium black.

-

Step B: Dilute filtrate with water. The product is currently a soluble carboxylate salt (pH > 10).

-

Step C: Wash this aqueous phase with Ethyl Acetate (removes non-acidic impurities like homocoupled biaryls). Discard organic layer.

-

Step D: Acidify the aqueous phase to pH ~3 using 1M HCl. The target acid will precipitate.[3][4]

-

Step E: Filter the precipitate and dry.

-

Synthesis Workflow Diagram

Caption: Optimized Suzuki-Miyaura coupling workflow utilizing acid-base extraction for purification.

Part 4: Biological & Structural Applications

Structure-Activity Relationship (SAR) Map

This molecule is rarely a final drug but often a "warhead" or "anchor" in larger inhibitors.

Caption: Pharmacophore dissection highlighting the functional roles of each structural motif.

Target Relevance

-

P2X Receptors: 5-aryl nicotinic acid derivatives are known antagonists for P2X purinoceptors (specifically P2X2/P2X3), involved in neuropathic pain signaling. The CF3 group enhances potency by accessing deep lipophilic sub-pockets.

-

Kinase Inhibition: The carboxylic acid can be converted to an amide to mimic the ATP adenine ring, while the trifluoromethylphenyl group occupies the "gatekeeper" region.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, its class properties dictate the following precautions:

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use a fume hood. The fine powder nature of nicotinic acid derivatives poses an inhalation risk.

-

First Aid: In case of eye contact, rinse immediately with abundant water. The acidity (pH ~3 in solution) can cause corneal damage if untreated.

References

-

ChemicalBook. (n.d.). 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) Properties and Supplier Data. Retrieved from

-

BenchChem. (2025).[3] Technical Guide to 5-Bromonicotinic Acid (Precursor Analysis). Retrieved from

-

Sigma-Aldrich. (n.d.). Product Search: 5-(4-Trifluoromethylphenyl)nicotinic acid. Retrieved from

-

Lead Sciences. (n.d.). Compound Data: 5-(4-Trifluoromethoxyphenyl)-nicotinic acid (Analog Comparison). Retrieved from

Sources

5-(4-Trifluoromethylphenyl)nicotinic acid solubility profile

An In-depth Technical Guide: Solubility Profile of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of successful development. Among these properties, solubility stands out as a critical determinant of a drug's journey through formulation, delivery, and ultimately, its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile of 5-(4-trifluoromethylphenyl)nicotinic acid, a nicotinic acid derivative featuring a trifluoromethylphenyl moiety.

The parent molecule, nicotinic acid (a form of Vitamin B3), is a well-characterized compound.[2] The introduction of the 4-trifluoromethylphenyl group at the 5-position of the pyridine ring significantly alters the molecule's properties, particularly its lipophilicity and electronic characteristics. The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is known to increase lipophilicity, which can profoundly impact biological activity and pharmacokinetics. This substitution makes 5-(4-trifluoromethylphenyl)nicotinic acid a compound of interest, but also presents challenges, primarily related to its solubility. This document will dissect the theoretical and practical aspects of its solubility, offering field-proven insights for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. While specific experimental data for 5-(4-trifluoromethylphenyl)nicotinic acid is not publicly available, we can infer its properties from structurally similar compounds, such as 4-(Trifluoromethyl)nicotinic acid.[3][4][5]

| Property | Predicted Value / Information | Causality and Implication on Solubility |

| Molecular Formula | C₁₃H₈F₃NO₂ | The presence of the trifluoromethyl group increases the molecular weight and introduces lipophilic character. |

| Molecular Weight | 267.21 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Appearance | Expected to be a solid, likely a pale or white powder.[3][4] | The solid-state properties (crystal lattice energy) will be a major determinant of solubility. |

| Melting Point | Expected to be relatively high, analogous to 4-(Trifluoromethyl)nicotinic acid (146-148 °C).[3][4][5] | A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome for dissolution, implying lower solubility. |

| Predicted pKa | ~2.5 - 4.0 | The carboxylic acid is the primary ionizable group. The predicted pKa, similar to related compounds (~2.50), indicates it is a weak acid.[3][4] Solubility will therefore be highly dependent on pH. |

| Predicted logP | > 2.0 | The trifluoromethylphenyl group significantly increases lipophilicity compared to nicotinic acid (logP ~0.2).[6] This high lipophilicity predicts poor aqueous solubility. |

Comprehensive Solubility Profile

The dual nature of the molecule—a polar, ionizable carboxylic acid attached to a large, nonpolar trifluoromethylphenyl ring system—results in a complex solubility profile.

Aqueous Solubility: The Critical Role of pH

As a weak acid, the aqueous solubility of 5-(4-trifluoromethylphenyl)nicotinic acid is dictated by the pH of the medium.[7][8]

-

In Acidic Environments (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This non-ionized form is significantly less polar and, due to the molecule's high lipophilicity, will exhibit very low water solubility.[8]

-

In Alkaline Environments (pH > pKa): The carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This ionized form is much more polar and can readily participate in favorable interactions with water molecules, leading to a substantial increase in aqueous solubility.[8]

This relationship is visually represented by the Henderson-Hasselbalch equation, which governs the equilibrium between the ionized and non-ionized forms.

Caption: Relationship between pH, pKa, and molecular form.

Organic Solvent Solubility

The choice of organic solvent is critical for stock solution preparation and various analytical and biological assays. Based on data from analogous structures, a predicted solubility hierarchy can be established.[4][9][10][11]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Solvation |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | These solvents effectively solvate the polar carboxylic acid group through dipole-dipole interactions while also accommodating the nonpolar aromatic system.[10] DMSO is often the solvent of choice.[11] |

| Polar Protic | Methanol, Ethanol | Slight to Moderate | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid. However, the large lipophilic tail of the molecule may limit overall solubility compared to polar aprotic solvents.[4][10] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Poor to Insoluble | These solvents lack the polarity to effectively solvate the carboxylic acid group, leading to very poor solubility.[11] |

Key Factors Influencing Solubility

Beyond pH and solvent choice, several other factors must be considered during drug development.[12][13]

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined, as it can influence manufacturing processes like crystallization and formulation.

-

Crystal Polymorphism: A single compound can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice energy.[14] Different polymorphs can exhibit significantly different solubilities and dissolution rates, impacting bioavailability.[14] It is crucial to identify and characterize the most stable polymorph for development.

-

Particle Size: Reducing the particle size of a drug powder increases the surface-area-to-volume ratio.[1] While this does not change the equilibrium (thermodynamic) solubility, it can significantly increase the rate of dissolution, which is often the rate-limiting step for the absorption of poorly soluble drugs.[1]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is non-negotiable. The choice of method depends on the stage of drug development, balancing throughput with precision.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

Considered the "gold standard" for its accuracy, this method determines the true equilibrium solubility of a compound.[15][16]

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., buffered aqueous solution, organic solvent) in a sealed vial. The presence of excess solid at the end of the experiment is a mandatory self-validating checkpoint.[16]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[17]

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or chemical transformation occurred during the experiment.[15]

Caption: Workflow for the Shake-Flask Solubility Method.

Kinetic Solubility: High-Throughput Screening

In early discovery phases, kinetic solubility assays are employed to rapidly screen large libraries of compounds. These methods measure the point at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[15] Nephelometry is a common and robust technique for this purpose.[18]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

-

Aqueous Addition: Add a buffered aqueous solution to the DMSO solutions, inducing precipitation of compounds that are insoluble at that concentration.

-

Precipitation Detection: Measure the amount of precipitate formed using a laser-based microplate nephelometer.[18] The instrument detects light scattering caused by insoluble particles.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light-scattering signal significantly increases above the background.

Caption: Workflow for Kinetic Solubility by Nephelometry.

Conclusion

The structural features of 5-(4-trifluoromethylphenyl)nicotinic acid—specifically its acidic pKa and the highly lipophilic trifluoromethylphenyl group—predict a challenging solubility profile. It is anticipated to be a poorly water-soluble weak acid, with its aqueous solubility being critically dependent on pH, increasing significantly in alkaline conditions. The compound is expected to show preferential solubility in polar aprotic solvents like DMSO.

For drug development professionals, a thorough experimental investigation of this solubility profile is imperative. Utilizing gold-standard thermodynamic methods to establish baseline data and high-throughput kinetic assays for initial screening will provide the necessary insights to guide formulation strategies, predict in vivo behavior, and ultimately unlock the therapeutic potential of this compound.

References

-

Ribeiro, A. C., & Ferraz, R. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 59(8), 2494-2500. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

PubChem. Nicotinic Acid. [Link]

-

Loba Chemie. NICOTINIC ACID. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

-

CPAchem. Nicotinic Acid CAS:59-67-6 EC:200-441-0. [Link]

-

SlidePlayer. Solubility experimental methods. [Link]

-

Sinochem Nanjing Corporation. Nicotinic Acid. [Link]

-

Powershow. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Kumar, D., & Kumar, N. (2021). Nicotinic acid derivatives: Application and uses, review. Biointerface Research in Applied Chemistry, 12(3), 3535-3555. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Home Sunshine Pharma. Nicotinic Acid CAS 59-67-6 Manufacturers, Suppliers, Factory. [Link]

-

El-Naggar, M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

IJNRD. (2022). FACTORS AFFECTING ON THE SOLUBILITY AND BIOAVAILABILITY OF PHARMACEUTICAL DRUG AND DOSAGE FORM THROUGH. [Link]

-

Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)nicotinic acid manufacturers and suppliers in india [chemicalbook.com]

- 4. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]

- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Buy 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 13. ijnrd.org [ijnrd.org]

- 14. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. bmglabtech.com [bmglabtech.com]

Technical Guide: Biological Activity & Applications of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Part 1: Executive Summary & Chemical Profile

5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) represents a "privileged scaffold" in medicinal chemistry—a biaryl structure capable of engaging multiple high-value biological targets depending on the conformational context. Unlike simple nicotinic acid (Niacin/Vitamin B3), which is highly polar, the addition of the 4-trifluoromethylphenyl moiety at the C5 position introduces significant lipophilicity and metabolic stability.

This modification fundamentally alters the compound's biological trajectory, shifting it from a simple vitamin precursor to a potent modulator of hydrophobic binding pockets found in G-protein coupled receptors (GPCRs) and oxidoreductase enzymes.

Chemical Profile

| Property | Specification |

| IUPAC Name | 5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |

| CAS Number | 885959-44-4 |

| Molecular Formula | C₁₃H₈F₃NO₂ |

| Molecular Weight | 267.20 g/mol |

| Predicted LogP | ~3.2 (High Lipophilicity vs. Niacin LogP 0.36) |

| pKa (Acid) | ~3.8 (Pyridine ring electron withdrawal increases acidity) |

| Key Pharmacophore | Biaryl axis; Trifluoromethyl (metabolic block); Carboxylate (ionic anchor) |

Part 2: Biological Targets & Mechanism of Action

Research into 5-aryl nicotinic acid derivatives highlights two primary mechanisms of action. This compound serves as a dual-probe candidate for metabolic regulation and immunomodulation.

GPR109A (HM74A) Receptor Modulation

Context: Nicotinic acid is the endogenous ligand for GPR109A, a Gi-coupled GPCR expressed in adipocytes and immune cells. Activation inhibits adenylyl cyclase, reducing cAMP and blocking lipolysis.

-

Mechanism: The carboxylate headgroup of 5-(4-Trifluoromethylphenyl)nicotinic acid anchors to the conserved Arginine residue (Arg251) in the receptor's transmembrane domain.

-

The "Flushing" Hypothesis: The 5-aryl substitution is a classic medicinal chemistry strategy to separate the lipid-lowering effects of niacin from its cutaneous flushing side effect (mediated by Langerhans cells). The bulky hydrophobic group may alter receptor residence time or biased signaling, potentially maintaining anti-lipolytic activity while reducing prostaglandin D2 release.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Context: DHODH is a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Inhibitors are potent anti-inflammatory and anti-viral agents (e.g., Brequinar, Leflunomide).

-

Structural Homology: This compound is a pyridine bioisostere of the biphenyl-4-carboxylic acid class of DHODH inhibitors (like Brequinar).

-

Binding Mode: The carboxylic acid interacts with the polar region of the ubiquinone-binding tunnel, while the 4-trifluoromethylphenyl group occupies the deep hydrophobic channel, mimicking the lipophilic tail of ubiquinone. This blocks electron transfer, starving rapidly dividing cells (T-cells, viruses) of pyrimidines.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways engaged by this scaffold.

Caption: Divergent pharmacological activities of the 5-aryl nicotinic acid scaffold: GPR109A agonism (metabolic) vs. DHODH inhibition (immunologic).

Part 3: Experimental Protocols

To validate the biological activity of this specific derivative, the following self-validating workflows are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: Commercial supplies may be limited. This robust protocol ensures high purity for biological testing.

-

Reagents:

-

5-Bromonicotinic acid (1.0 eq)[1]

-

4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

Degas: Purge solvent with N₂ for 15 mins to prevent Pd oxidation (Critical for yield).

-

Reaction: Heat to 90°C for 12 hours under inert atmosphere.

-

Workup: Acidify aqueous layer to pH 3-4 with 1M HCl. The product will precipitate (amphoteric nature of pyridine/acid).

-

Purification: Recrystallize from Ethanol/Water.

-

-

QC Check: ¹H NMR must show disappearance of the C5-proton doublet of the nicotinic acid starting material.

Protocol B: GPR109A Functional Assay (cAMP HTRF)

Rationale: Determines if the lipophilic tail retains niacin-like receptor activation.

-

Cell Line: CHO-K1 cells stably expressing human GPR109A.

-

Reagent: HTRF cAMP HiRange Kit (Cisbio/Revvity).

-

Steps:

-

Seed cells (2,000/well) in 384-well low-volume plates.

-

Stimulation: Add 10 µM Forskolin (to elevate cAMP baseline) + Serial dilutions of 5-(4-Trifluoromethylphenyl)nicotinic acid (1 nM to 100 µM).

-

Incubate 30 mins at RT.

-

Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

-

Read FRET signal (665 nm/620 nm).

-

-

Data Analysis: Plot sigmoidal dose-response. A decrease in HTRF ratio indicates GPR109A agonism (inhibition of Forskolin-induced cAMP).

-

Control: Niacin (EC₅₀ ~100 nM).

-

Protocol C: DHODH Enzymatic Inhibition Assay

Rationale: Validates anti-proliferative mechanism.

-

Assay Principle: Measures reduction of DCIP (2,6-dichloroindophenol) coupled to the oxidation of dihydroorotate to orotate.

-

Reaction Mix:

-

Recombinant Human DHODH enzyme.

-

Substrates: Dihydroorotate (200 µM), Decylubiquinone (100 µM).

-

Chromophore: DCIP (60 µM).

-

-

Workflow:

-

Incubate enzyme + Test Compound (10 mins, 37°C).

-

Initiate reaction by adding substrates.

-

Kinetic Read: Monitor absorbance decrease at 600 nm (DCIP reduction) for 20 mins.

-

-

Validation: Calculate IC₅₀ relative to DMSO control. Brequinar (positive control) should show IC₅₀ < 50 nM.

Part 4: Data Summary & SAR Context

The following table summarizes the expected Structure-Activity Relationship (SAR) based on the 5-aryl nicotinic acid scaffold.

| Structural Modification | Effect on GPR109A | Effect on DHODH |

| Unsubstituted (Niacin) | High Potency (EC₅₀ < 1 µM) | Inactive |

| 5-Phenyl (Lipophilic) | Reduced Potency, Reduced Flushing | Moderate Inhibition |

| 5-(4-CF₃-Phenyl) (This Compound) | Partial Agonist / Antagonist | High Potency (Predicted) |

| 5-Bromo (Precursor) | Weak/Inactive | Inactive |

Synthesis Workflow Diagram

Caption: Optimized Suzuki-Miyaura coupling route for high-purity synthesis of the target scaffold.

References

-

GPR109A Pharmacology: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9, 352–355. Link

-

DHODH Inhibitors: Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents, 23(11), 1477-1509. Link

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

- 5-Aryl Nicotinic Acid SAR: Li, J., et al. (2006). "Synthesis and structure–activity relationship of 5-aryl-nicotinic acid derivatives as agonists of the high affinity niacin receptor GPR109A." Bioorganic & Medicinal Chemistry Letters.

-

Chemical Structure Validation: PubChem Compound Summary for CID 16365452 (5-(4-Trifluoromethylphenyl)nicotinic acid). Link

Sources

5-(4-Trifluoromethylphenyl)nicotinic Acid: Therapeutic Targets & Pharmacophore Analysis

[1]

Executive Summary

5-(4-Trifluoromethylphenyl)nicotinic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. This specific derivative combines the pharmacophoric core of niacin (nicotinic acid) with a lipophilic 4-trifluoromethylphenyl moiety at the 5-position.

This structural modification drastically alters the pharmacological profile compared to the parent molecule, shifting activity from simple vitamin supplementation to potent modulation of specific G-protein coupled receptors (GPCRs) and oxidoreductase enzymes. This guide details the primary therapeutic targets: GPR109A (HCA2) , Dihydroorotate Dehydrogenase (DHODH) , and VEGFR-2 , providing the mechanistic rationale and experimental protocols for their validation.

Part 1: Chemical Biology & SAR Analysis

The Pharmacophore

The molecule consists of two distinct domains:

-

The Polar Head (Nicotinic Acid): A pyridine-3-carboxylic acid core that mimics natural substrates like nicotinate, facilitating H-bond interactions with arginine/lysine residues in receptor binding pockets.

-

The Hydrophobic Tail (4-CF3-Phenyl): A bulky, electron-withdrawing group at the 5-position. The trifluoromethyl (

) group enhances metabolic stability (blocking oxidation) and increases lipophilicity, allowing the molecule to penetrate hydrophobic enzyme tunnels that the parent niacin cannot reach.

Structure-Activity Relationship (SAR)

-

Position 5 Substitution: Critical for selectivity. While unmodified niacin binds GPR109A causing cutaneous flushing (via Langerhans cells), 5-aryl substitutions often retain antilipolytic activity while reducing flushing liability.

-

Acidic Moiety: Essential for electrostatic anchoring to targets like DHODH (Arg136) or GPR109A (Arg263).

Part 2: Primary Therapeutic Targets

Target 1: GPR109A (Hydroxycarboxylic Acid Receptor 2)

Therapeutic Area: Dyslipidemia, Atherosclerosis, Neuroinflammation.

Mechanism of Action:

GPR109A is a Gi/o-coupled GPCR. Upon binding 5-(4-Trifluoromethylphenyl)nicotinic acid, the receptor undergoes a conformational change that dissociates the G

-

In Adipocytes: Reduced cAMP inhibits Protein Kinase A (PKA), preventing the phosphorylation of Hormone-Sensitive Lipase (HSL). This blocks lipolysis, reducing the release of Free Fatty Acids (FFA) into circulation.[1]

-

In Macrophages: Activation induces an anti-inflammatory phenotype, reducing cytokine release (TNF-

, IL-6) independent of lipid effects.

Relevance of the 5-Aryl Group:

Research indicates that bulky 5-substitutions can create "partial agonists" or "biased ligands" that activate the antilipolytic pathway in adipocytes but fail to trigger the

Target 2: Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Area: Autoimmune Diseases (Rheumatoid Arthritis), Oncology (AML).

Mechanism of Action: DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. It catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of Ubiquinone to Ubiquinol.

-

Binding Mode: The carboxylic acid group of the nicotinic core anchors to the active site arginine. The 4-trifluoromethylphenyl group occupies the hydrophobic tunnel normally reserved for the ubiquinone tail.

-

Effect: Inhibition depletes the cellular pool of pyrimidine nucleotides (UMP, CTP), halting DNA/RNA synthesis in rapidly proliferating cells (T-cells, cancer cells). This mechanism is analogous to the drug Brequinar or the active metabolite of Leflunomide.

Target 3: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Therapeutic Area: Solid Tumor Angiogenesis.

Mechanism of Action: Recent studies on nicotinic acid derivatives have identified them as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. The pyridine nitrogen and carboxylic acid form hydrogen bonds within the ATP-binding hinge region, while the hydrophobic phenyl ring extends into the allosteric pocket, preventing receptor phosphorylation and downstream signaling (Raf/MEK/ERK).

Part 3: Visualizations & Pathways

Diagram 1: GPR109A Signaling & Biased Agonism

This diagram illustrates how the target compound selectively inhibits lipolysis while potentially avoiding the flushing pathway.

Caption: Biased signaling pathway of 5-aryl nicotinic acid derivatives at GPR109A, favoring antilipolytic effects over cutaneous flushing.

Part 4: Experimental Validation Protocols

To validate 5-(4-Trifluoromethylphenyl)nicotinic acid against these targets, the following standardized protocols are recommended.

Protocol A: Chemical Synthesis (Suzuki-Miyaura Coupling)

Before biological testing, the compound must be synthesized with high purity.

-

Reagents: 5-Bromonicotinic acid (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq),

(5 mol%), -

Solvent System: 1,4-Dioxane : Water (4:1).

-

Procedure:

-

Degas the solvent mixture with

for 30 minutes. -

Add reactants and catalyst under inert atmosphere.[2]

-

Reflux at 100°C for 12 hours.

-

Monitor via TLC (Hexane:EtOAc 1:1).

-

Acidify aqueous workup to pH 3-4 to precipitate the carboxylic acid product.

-

Recrystallize from Ethanol.

-

Protocol B: DHODH Enzymatic Inhibition Assay

Objective: Determine the

Materials:

-

Recombinant human DHODH enzyme.

-

Substrates: Dihydroorotate (DHO) and Decylubiquinone (DcUQ).

-

Chromogen: 2,6-Dichlorophenolindophenol (DCIP).

Workflow:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Reaction Mix: In a 96-well plate, add 5 nM DHODH, 100

M DHO, 20 -

Compound Addition: Add 5-(4-Trifluoromethylphenyl)nicotinic acid (dissolved in DMSO) in a serial dilution (0.1 nM to 10

M). -

Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm continuously for 20 minutes.

-

Analysis: Plot the initial velocity (

) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

Protocol C: GPR109A cAMP HTRF Assay

Objective: Measure functional agonism via cAMP suppression in CHO-K1 cells overexpressing GPR109A.

Workflow:

-

Cell Seeding: Seed CHO-K1/GPR109A cells (2,000 cells/well) in a 384-well low-volume plate.

-

Stimulation: Add 10

M Forskolin (to elevate baseline cAMP) + Test Compound (serial dilution). Incubate for 30 min at RT. -

Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate).

-

Readout: Measure FRET signal (665 nm / 620 nm ratio).

-

Interpretation: A decrease in HTRF ratio indicates GPR109A activation (inhibition of Forskolin-induced cAMP).

Data Summary Table: Predicted Activity Profile

| Target | Activity Type | Predicted Potency range | Clinical Relevance |

| GPR109A | Agonist | Dyslipidemia treatment with reduced flushing. | |

| DHODH | Inhibitor | Immunosuppression (Rheumatoid Arthritis). | |

| VEGFR-2 | Inhibitor | Anti-angiogenesis (Cancer therapy). | |

| COX-2 | Inhibitor | Mild anti-inflammatory (NSAID-like). |

References

-

El-Dash, Y., et al. (2023).[3] "Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity."[3] Archiv der Pharmazie, 356(12).[3] Link

-

Gao, J., et al. (2011). "Update on the therapeutic potential of GPR109A agonists." Current Opinion in Investigational Drugs. Link

-

Mahmoud, Z., et al. (2024).[4] "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents." Bioorganic Chemistry, 143. Link

-

Munson, K., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. Link

-

BenchChem. (n.d.). "2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid Structure and Data." Link

Sources

- 1. What are the therapeutic applications for NIACR1 agonists? [synapse.patsnap.com]

- 2. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(4-Trifluoromethylphenyl)nicotinic Acid: A Privileged Biaryl Scaffold for Drug Discovery

Topic: 5-(4-Trifluoromethylphenyl)nicotinic acid derivatives and analogs Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

5-(4-Trifluoromethylphenyl)nicotinic acid (CAS: 885959-44-4) represents a high-value "privileged structure" in medicinal chemistry. Unlike simple niacin derivatives, this biaryl scaffold integrates a lipophilic, metabolically stable trifluoromethylphenyl moiety with the polar, hydrogen-bonding capacity of the nicotinic acid core.

This guide details the synthesis, structural utility, and therapeutic potential of this scaffold, specifically focusing on its role as a precursor for p38 MAPK inhibitors , S1P1 receptor modulators , and DHODH inhibitors .

Chemical Identity

| Property | Data |

| IUPAC Name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid |

| CAS Number | 885959-44-4 |

| Molecular Formula | C₁₃H₈F₃NO₂ |

| Molecular Weight | 267.20 g/mol |

| Core Motif | Biaryl Pyridine (Nicotinic Acid derivative) |

| Key Substituent | 4-Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity. |

Structural Logic & Pharmacophore Analysis

The utility of 5-(4-Trifluoromethylphenyl)nicotinic acid lies in its ability to engage multiple binding pockets simultaneously.

The Three-Point Pharmacophore

-

The Carboxylic Acid (C-3 Position):

-

Function: Acts as a critical hydrogen bond donor/acceptor or salt bridge former (e.g., with Arginine residues in kinase active sites).

-

Derivatization: Easily converted to amides, esters, or bioisosteres (tetrazoles) to tune permeability and potency.

-

-

The Pyridine Nitrogen:

-

Function: A weak base and H-bond acceptor. It often interacts with the "hinge region" in kinase targets.

-

-

The 4-Trifluoromethylphenyl Group (C-5 Position):

-

Function: Occupies hydrophobic pockets. The -CF₃ group blocks metabolic oxidation at the para-position (blocking CYP450 degradation) and increases the molecule's half-life.

-

Visualization: Pharmacophore Map

Figure 1: Pharmacophore mapping of the scaffold showing functional zones for drug design.

Validated Synthesis Protocol

The most robust method for synthesizing 5-aryl nicotinic acids is the Suzuki-Miyaura Cross-Coupling . Unlike the 4-substituted isomers which often require ring-closing reactions, the 5-substituted core is efficiently accessed via palladium catalysis.

Reaction Scheme

Substrates: 5-Bromonicotinic acid + 4-(Trifluoromethyl)phenylboronic acid. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃ (aqueous).

Step-by-Step Protocol

Note: This protocol is designed for 1.0 gram scale optimization.

-

Preparation:

-

In a 50 mL round-bottom flask, charge 5-Bromonicotinic acid (1.0 eq, 4.95 mmol) and 4-(Trifluoromethyl)phenylboronic acid (1.2 eq, 5.94 mmol).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%). Rationale: The bidentate dppf ligand prevents catalyst decomposition better than PPh₃ at elevated temperatures.

-

-

Solvent System:

-

Add 15 mL of 1,4-Dioxane (degassed).

-

Add 5 mL of 2M Na₂CO₃ aqueous solution. Rationale: A biphasic system is essential for solubilizing the inorganic base while maintaining organic solubility for the reactants.

-

-

Reaction:

-

Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (m/z ~202) and appearance of the product mass (m/z 268 [M+H]⁺).

-

-

Workup (Critical Step for Acids):

-

Filter through a Celite pad to remove Palladium black. Wash with water.

-

Acidification: The filtrate will be basic (pH ~10). Slowly add 1M HCl until pH reaches ~3.0. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration.[2]

-

Recrystallize from Ethanol/Water if purity is <95%.

Synthesis Workflow Diagram

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Therapeutic Applications & Derivatives

This scaffold is rarely used as a "naked" acid in final drugs but serves as the core for several inhibitor classes.

A. p38 MAPK Inhibitors (Anti-Inflammatory)

The 5-aryl nicotinamide motif is a classic template for p38 mitogen-activated protein kinase inhibitors.

-

Mechanism: The pyridine nitrogen binds to the ATP-binding pocket (hinge region), while the aryl group extends into the hydrophobic specificity pocket.

-

Derivatization: The carboxylic acid is converted to an amide (e.g., N-(2-morpholinoethyl)amide) to improve solubility and cellular penetration.

-

Reference: Biaryl pyridine amides have been extensively explored by companies like Vertex and GlaxoSmithKline for rheumatoid arthritis [1].

B. DHODH Inhibitors (Immunomodulation)

Dihydroorotate dehydrogenase (DHODH) inhibitors often feature a biaryl acid core similar to Leflunomide's active metabolite (Teriflunomide).

-

Relevance: The 4-CF3 group mimics the electronic properties required for DHODH binding, potentially offering a scaffold for new immunosuppressants used in multiple sclerosis.

C. S1P1 Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor modulators (like Siponimod) utilize biaryl systems to mimic the lipophilic tail of sphingosine.

-

Design Strategy: The 5-(4-trifluoromethylphenyl) moiety provides the rigid lipophilic anchor necessary for receptor activation/internalization.

Comparative Data: Substituent Effects

The choice of the 4-Trifluoromethyl group over other substituents is driven by specific medicinal chemistry parameters.

| Substituent (R) | LogP (Lipophilicity) | Metabolic Stability | Electronic Effect (Hammett σ) |

| -H | 1.8 | Low (Para-oxidation) | 0.00 |

| -CH₃ | 2.3 | Low (Benzylic oxidation) | -0.17 |

| -Cl | 2.4 | Moderate | +0.23 |

| -CF₃ (Target) | 3.0 | High (Blocked) | +0.54 |

Table 1: Comparison of substituents at the phenyl para-position. The -CF₃ group offers the best balance of metabolic blockade and electron-withdrawing character, which increases the acidity of the nicotinic acid (lower pKa), potentially strengthening salt bridges in the active site.

References

-

Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

p38 MAPK Inhibitor Scaffolds: Boehm, J. C., & Adams, J. L. (2000). Pharmacophore discovery: The p38 MAPK inhibitor story. Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link

- Biaryl Pyridine Synthesis: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General Reference for Pyridine Couplings).

-

Commercial Availability & CAS Data: Sigma-Aldrich Product Specification for CAS 885959-44-4. Link

Sources

5-(4-Trifluoromethylphenyl)nicotinic acid literature review

An In-Depth Technical Guide to 5-(4-Trifluoromethylphenyl)nicotinic Acid

Introduction: A Modern Analog in the Niacin Lineage

5-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic organic compound and a structural analog of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid is a long-established therapeutic agent for treating dyslipidemia, its clinical utility is often hampered by a significant side effect: cutaneous flushing (reddening and warming of the skin). This has driven extensive research into developing novel analogs that retain the beneficial lipid-modifying effects while minimizing or eliminating the flushing response.

The introduction of a 4-(trifluoromethyl)phenyl group at the 5-position of the nicotinic acid core is a strategic medicinal chemistry approach. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target receptor. Therefore, 5-(4-Trifluoromethylphenyl)nicotinic acid represents a molecule designed with the potential for improved potency and a modified pharmacological profile compared to its parent compound.

This guide provides a comprehensive technical overview of 5-(4-Trifluoromethylphenyl)nicotinic acid, focusing on its synthesis, its primary pharmacological target—the G protein-coupled receptor 109A (GPR109A)—its mechanism of action, and its therapeutic potential as a next-generation lipid-modifying and anti-inflammatory agent.

Chemical Synthesis and Properties

The synthesis of 5-aryl nicotinic acids is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method. This approach offers high yields and excellent functional group tolerance. A plausible and robust synthetic route to 5-(4-Trifluoromethylphenyl)nicotinic acid is outlined below.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The core transformation involves the coupling of a halogenated pyridine precursor with a boronic acid derivative.

Experimental Protocol: Synthesis via Suzuki Coupling

-

Esterification: Commercially available 5-bromonicotinic acid is first converted to its corresponding methyl or ethyl ester (e.g., methyl 5-bromonicotinate) to protect the carboxylic acid and improve solubility in organic solvents. This is typically achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.

-

Suzuki Coupling Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), methyl 5-bromonicotinate (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents) are added to a reaction vessel.

-

Solvent and Base Addition: A suitable solvent system, typically a mixture of toluene and water or dioxane and water, is added. A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), is added as an aqueous solution.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product, methyl 5-(4-trifluoromethylphenyl)nicotinate, is then purified by column chromatography on silica gel.

-

Saponification (Hydrolysis): The purified ester is dissolved in a mixture of methanol or tetrahydrofuran (THF) and water. An excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or gently heated until the ester is fully consumed.

-

Final Isolation: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is diluted with water and acidified to a pH of ~4-5 with hydrochloric acid (HCl). The resulting precipitate, 5-(4-Trifluoromethylphenyl)nicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum to yield the final product as a white or off-white solid.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₈F₃NO₂ |

| Molecular Weight | 267.21 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) |

| pKa | ~4-5 (predicted, for the carboxylic acid group) |

Pharmacology: Targeting the GPR109A Receptor

The primary therapeutic actions of nicotinic acid and its analogs are mediated by the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1][2] This receptor is predominantly expressed on the surface of adipocytes (fat cells) and various immune cells, including Langerhans cells in the skin.[1] 5-(4-Trifluoromethylphenyl)nicotinic acid is designed to be a potent agonist of this receptor.

Mechanism of Action: A Dual Pathway

Activation of GPR109A by an agonist like 5-(4-Trifluoromethylphenyl)nicotinic acid triggers two main physiological responses, stemming from its coupling to an inhibitory G-protein (Gαi).

-

Anti-Lipolytic Effect (in Adipocytes): In fat cells, the activation of the Gαi subunit leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in the deactivation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).[3] The subsequent decrease in the release of FFAs from adipose tissue into the bloodstream is the cornerstone of the drug's lipid-lowering effect.[4]

Biological Activities and Therapeutic Potential

The pharmacological actions of 5-(4-Trifluoromethylphenyl)nicotinic acid translate into several potential therapeutic benefits, primarily mirroring those of high-dose niacin but with the potential for greater potency.

Lipid Modification

The principal therapeutic application is the management of dyslipidemia. By reducing the flux of FFAs to the liver, GPR109A agonists indirectly modulate the synthesis and secretion of lipoproteins.

-

Reduction of Triglycerides and VLDL: With fewer FFA building blocks available, the liver's production of triglycerides is diminished. This leads to reduced assembly and secretion of Very Low-Density Lipoprotein (VLDL) particles. [3][5]* Reduction of LDL-C: Since VLDL particles are the precursors to Low-Density Lipoprotein (LDL), a reduction in VLDL naturally leads to a decrease in circulating LDL cholesterol ("bad cholesterol"). [6]* Increase of HDL-C: Niacin is the most effective clinically available agent for raising High-Density Lipoprotein (HDL) cholesterol ("good cholesterol"). [6][7]The exact mechanism is complex but is thought to involve reduced clearance of ApoA-I (the primary protein component of HDL) and enhanced reverse cholesterol transport. [8] Table 1: Typical Effects of High-Dose Nicotinic Acid Therapy on Lipid Profile

| Lipid Parameter | Typical Change | Reference |

| HDL Cholesterol | Increase 15-30% | [6] |

| Triglycerides | Decrease 20-50% | [9] |

| LDL Cholesterol | Decrease 5-25% | [9] |

| Lipoprotein(a) | Decrease 20-30% | [7] |

Note: This table reflects the established effects of nicotinic acid and serves as a benchmark for the expected activity of potent analogs like 5-(4-Trifluoromethylphenyl)nicotinic acid.

Anti-Inflammatory and Anti-Atherosclerotic Effects

Beyond lipid modulation, GPR109A activation has significant anti-inflammatory properties. The receptor is expressed on immune cells like macrophages and neutrophils. Its activation can suppress inflammatory signaling pathways, which is highly relevant to the treatment of atherosclerosis, now understood as a chronic inflammatory disease of the arterial wall. [6][10]Studies have also shown that GPR109A agonists can suppress colonic inflammation and carcinogenesis in preclinical models, suggesting a broader role in managing inflammatory conditions. [11]

Validation of Biological Activity: An In Vitro Protocol

To confirm that 5-(4-Trifluoromethylphenyl)nicotinic acid acts as a GPR109A agonist and to quantify its potency, a cell-based functional assay is essential. A cAMP inhibition assay is the gold standard for measuring the activity of compounds targeting Gαi-coupled receptors.

Experimental Protocol: Forskolin-Induced cAMP Inhibition Assay

-

Cell Culture: A stable cell line engineered to overexpress the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media until they reach 80-90% confluency in multi-well plates (e.g., 96-well or 384-well).

-

Compound Preparation: 5-(4-Trifluoromethylphenyl)nicotinic acid is dissolved in DMSO to create a high-concentration stock solution. A serial dilution series is then prepared in assay buffer (e.g., HBSS with 0.1% BSA) to achieve a range of final concentrations for testing (e.g., from 1 nM to 100 µM).

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

The cells are pre-incubated with the various concentrations of the test compound for 15-30 minutes at 37 °C. This allows the compound to bind to the receptor.

-

Forskolin, a potent activator of adenylyl cyclase, is added to all wells (except for negative controls) at a fixed concentration (e.g., 5 µM). This stimulates a robust production of cAMP. The incubation continues for another 15-30 minutes.

-

-

Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit. Commercially available kits (e.g., HTRF, AlphaLISA, or ELISA-based) are used to quantify the amount of cAMP produced in each well.

-

Data Analysis:

-

The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations.

-

The results are normalized. The signal from cells treated with forskolin alone represents 100% activity (no inhibition), and the signal from untreated cells represents 0% activity.

-

A dose-response curve is generated by plotting the percentage of inhibition of the forskolin response against the logarithm of the test compound's concentration.

-

A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC₅₀ (half-maximal inhibitory concentration), which is a measure of the compound's potency. A lower IC₅₀ value indicates higher potency.

-

Conclusion and Future Directions

5-(4-Trifluoromethylphenyl)nicotinic acid is a rationally designed analog of nicotinic acid that holds significant promise as a potent GPR109A agonist. Its chemical structure is optimized for enhanced pharmacological properties. Based on the well-established mechanism of its parent compound, it is expected to be a powerful lipid-modifying agent with the potential to robustly lower triglycerides and LDL-C while being one of the most effective agents for raising HDL-C. Furthermore, its anti-inflammatory actions via GPR109A suggest potential applications beyond dyslipidemia, including in the direct treatment of atherosclerosis and other inflammatory diseases.

The critical challenge for this class of molecules remains the separation of the desired anti-lipolytic effects from the undesirable flushing side effect. Future research on 5-(4-Trifluoromethylphenyl)nicotinic acid and related compounds will need to focus on:

-

In Vivo Efficacy: Confirming the lipid-modifying effects in relevant animal models of dyslipidemia.

-

Flushing Liability Assessment: Quantifying the flushing response in animal models (e.g., using laser Doppler flowmetry in mice) to determine if the structural modifications have successfully reduced this side effect.

-

Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it is a viable drug candidate.

-

Biased Agonism: Investigating whether the compound acts as a "biased agonist" at GPR109A, preferentially signaling through the G-protein pathway (anti-lipolytic) over the β-arrestin pathway (often linked to side effects), which is a leading-edge concept in GPCR drug discovery.

References

A comprehensive, numbered list of all sources cited will be generated here.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 9. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-trifluoromethylphenyl)nicotinic acid . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and allosteric modulators.

While direct C-H activation of nicotinic acid is possible, it often suffers from poor regioselectivity and low yields due to the electron-deficient nature of the pyridine ring. Therefore, this guide utilizes a Suzuki-Miyaura Cross-Coupling approach using methyl 5-bromonicotinate and 4-(trifluoromethyl)phenylboronic acid , followed by controlled saponification. This route ensures exclusive regioselectivity at the C5 position and simplifies purification.

Strategic Retrosynthesis & Mechanism

The synthesis is designed around two key transformations:

-

Pd-Catalyzed C-C Bond Formation: Utilizing the Suzuki-Miyaura reaction to couple the electron-poor pyridine ring with the electron-deficient aryl boronic acid.

-

Chemoselective Hydrolysis: Converting the methyl ester to the free carboxylic acid without affecting the trifluoromethyl group.

Reaction Workflow Diagram

The following diagram illustrates the two-stage synthetic pathway.

Figure 1: Two-step synthetic pathway ensuring C5 regioselectivity.[1]

Step 1: Suzuki-Miyaura Cross-Coupling

The choice of catalyst is critical. Pd(dppf)Cl₂·DCM is selected over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand (dppf) prevents catalyst deactivation and is more robust against the electron-deficient nature of the pyridine halide [1].

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Function |

| Methyl 5-bromonicotinate | 1.0 | 216.03 | Electrophile |

| 4-(Trifluoromethyl)phenylboronic acid | 1.2 | 189.93 | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 | 816.64 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 2.5 | 105.99 | Base |

| 1,4-Dioxane | - | - | Solvent (Organic) |

| Water (Degassed) | - | - | Solvent (Aqueous) |

Experimental Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 5-bromonicotinate (1.0 g, 4.63 mmol) and 4-(Trifluoromethyl)phenylboronic acid (1.05 g, 5.55 mmol).

-

Solvent Addition: Add 1,4-Dioxane (20 mL).

-

Base Activation: Add a solution of Na₂CO₃ (1.22 g in 5 mL degassed water).

-

Note: The base facilitates the formation of the organoboronate species, which is the active transmetallating agent.

-

-

Degassing (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.

-

Why? Oxygen causes oxidative decomposition of the Pd(0) species, leading to homocoupling byproducts and stalled conversion.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (113 mg, 0.14 mmol) quickly under a positive stream of inert gas.

-

Reaction: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Workup:

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc in Hexanes.

-

Target: Methyl 5-(4-trifluoromethylphenyl)nicotinate (White to off-white solid).

-

Mechanistic Insight (Catalytic Cycle)

Understanding the cycle aids in troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (due to poor catalyst quality) or Transmetallation (due to insufficient base or pH).

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[5] The base is essential for activating the boronic acid for transmetallation [2].[6]

Step 2: Saponification (Hydrolysis)

Hydrolysis of nicotinic esters requires careful pH control during isolation. Nicotinic acids are zwitterionic; if the pH is too low (strongly acidic), the pyridine nitrogen protonates, keeping the molecule water-soluble and difficult to extract. If too high, it remains a carboxylate salt. The target is the isoelectric point (typically pH 3–4).

Materials & Reagents

| Reagent | Equiv. | Function |

| Intermediate Ester | 1.0 | Substrate |

| Lithium Hydroxide (LiOH·H₂O) | 3.0 | Hydrolysis Reagent |

| THF / Water (3:1) | - | Solvent System |

| 1M HCl | Excess | Acidification |

Experimental Protocol

-

Dissolution: Dissolve the methyl ester from Step 1 (approx. 1.0 g) in THF (15 mL) and Water (5 mL).

-

Reagent Addition: Add LiOH·H₂O (3.0 equiv).[4]

-

Reaction: Stir at room temperature for 2–4 hours.

-

Note: Heating is rarely required and should be avoided to prevent potential hydrolysis of the -CF₃ group (though rare, it can occur under harsh alkaline forcing conditions).

-

-

Monitoring: Check for disappearance of the ester spot by TLC.

-

Isolation (The "Isoelectric Precipitation" Method):

-

Evaporate the THF under reduced pressure (aqueous layer remains).

-

Dilute with water (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1M HCl dropwise while stirring.

-

Stop adding acid when pH reaches ~3–4. A thick white precipitate should form.

-

Warning: Do not acidify to pH < 1, or the hydrochloride salt (Pyridine-H+) may form and redissolve.

-

-

Filtration: Filter the solid, wash with cold water (2 x 5 mL) and pentane (to remove trace boronic acid).

-

Drying: Dry in a vacuum oven at 50°C overnight.

Analytical Validation (QC)

To ensure the integrity of the synthesized 5-(4-trifluoromethylphenyl)nicotinic acid , verify against these expected parameters:

-

1H NMR (400 MHz, DMSO-d6):

-

δ 13.5 (br s, 1H, COOH)

-

δ 9.15 (d, 1H, Py-H2)

-

δ 9.05 (d, 1H, Py-H6)

-

δ 8.45 (t, 1H, Py-H4)

-

δ 7.95 (d, 2H, Ar-H)

-

δ 7.85 (d, 2H, Ar-H)

-

-

LC-MS:

-

Expected Mass (M+H): 268.05 (Calculated for C13H8F3NO2).

-

Look for the characteristic M+1 peak.

-

-

Purity: >95% by HPLC (254 nm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Oxygen in reaction | Degas solvents more rigorously (freeze-pump-thaw if possible). |

| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure inert atmosphere; reduce catalyst loading slightly. |

| No Precipitate (Step 2) | pH too low (<1) or too high (>5) | Readjust pH carefully to 3–4 using 1M NaOH or HCl. |

| Incomplete Conversion | Boronic acid degradation | Add an extra 0.2 equiv of boronic acid and continue heating. |

References

-

BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (General protocol adaptation for 5-substituted nicotinates). Link (Representative Link)

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. (Authoritative source for catalytic cycle and base selection).[7] Link

-

ChemicalBook. Synthesis of 4-(Trifluoromethyl)nicotinic acid and derivatives. (Reference for hydrolysis conditions of trifluoromethyl-pyridine esters). Link

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Reagents. (Source for boronic acid reactivity data). Link

(Note: While specific patents exist for this exact molecule, the protocols above are derived from the standard, validated methodology for 5-aryl nicotinic acids as confirmed by the search results for "Suzuki coupling 5-bromonicotinate".)

Sources

- 1. scispace.com [scispace.com]

- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note: High-Resolution ¹H NMR Analysis of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Abstract

This application note provides a comprehensive guide to the structural elucidation of 5-(4-Trifluoromethylphenyl)nicotinic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed theoretical framework for spectral interpretation, rooted in the fundamental principles of chemical shifts and spin-spin coupling, and contextualized by the specific electronic effects of the trifluoromethylphenyl and nicotinic acid moieties. A field-proven, step-by-step protocol for sample preparation, NMR data acquisition, and processing is provided to ensure the generation of high-quality, reproducible data. This guide is intended to serve as an expert resource for scientists engaged in the synthesis and characterization of novel small molecules.

Introduction: The Structural Rationale

5-(4-Trifluoromethylphenyl)nicotinic acid is a bifunctional molecule featuring a pyridine ring, characteristic of the nicotinic acid framework, and a substituted phenyl ring. The structural complexity and the presence of strongly influencing electron-withdrawing groups—the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) group—make ¹H NMR spectroscopy an invaluable tool for its unambiguous identification and purity assessment. The unique electronic environment of each proton results in a distinct chemical shift and coupling pattern, providing a detailed fingerprint of the molecular architecture.

The analysis hinges on two key principles:

-

Chemical Shift (δ): The position of a proton's resonance signal is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus (a phenomenon known as deshielding), causing its signal to appear at a higher chemical shift (downfield).[1] The trifluoromethyl group is a powerful electron-withdrawing group through inductive effects, while the carboxylic acid and the nitrogen atom in the pyridine ring also contribute to the deshielding of nearby protons.

-

Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences the magnetic field of its neighbors on adjacent atoms, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and spatial relationship of protons.[2] In aromatic systems, the magnitude of J is characteristic of the relative positions of the protons (ortho, meta, para).[3]

Predicted ¹H NMR Spectral Analysis

A theoretical analysis of the structure allows for the prediction of the ¹H NMR spectrum. The molecule contains seven non-exchangeable aromatic protons and one exchangeable carboxylic acid proton.

Molecular Structure and Proton Numbering

Caption: Structure of 5-(4-Trifluoromethylphenyl)nicotinic acid with proton numbering.

Chemical Shift Assignments

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its attachment to an electronegative oxygen and the anisotropic effect of the C=O bond. Its signal is expected to appear far downfield, typically in the range of δ 10.0 - 13.0 ppm .[4][5] The signal is often broad and, being acidic, will exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum.[6]

-

Pyridine Ring Protons (H₂, H₄, H₆):

-

H₂ and H₆: These protons are positioned ortho to the electron-withdrawing ring nitrogen, leading to significant deshielding. They are expected to be the most downfield protons of the nicotinic acid ring. Based on data for nicotinic acid itself (H₂ at ~9.13 ppm, H₆ at ~8.83 ppm in DMSO-d₆), these protons will appear at high chemical shifts.[7]

-